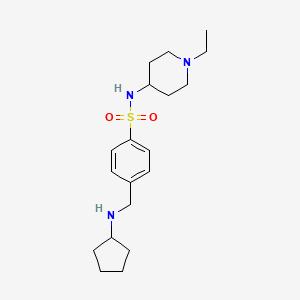
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylamino group, an ethylpiperidinyl group, and a benzenesulfonamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
准备方法
The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the benzenesulfonamide core, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The final step involves the attachment of the ethylpiperidinyl group, often through reductive amination. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, providing insights into its stability and reactivity.
科学研究应用
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Its stability and reactivity make it suitable for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. These interactions are mediated by the compound’s unique structural features, which allow it to form specific and stable complexes with its targets.
相似化合物的比较
When compared to similar compounds, 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
4-((Cyclohexylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its reactivity and biological activity.
4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide: The presence of a methyl group instead of an ethyl group can influence the compound’s pharmacokinetic properties.
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonate: The sulfonate ester variant may exhibit different solubility and stability characteristics.
属性
分子式 |
C19H31N3O2S |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
4-[(cyclopentylamino)methyl]-N-(1-ethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H31N3O2S/c1-2-22-13-11-18(12-14-22)21-25(23,24)19-9-7-16(8-10-19)15-20-17-5-3-4-6-17/h7-10,17-18,20-21H,2-6,11-15H2,1H3 |
InChI 键 |
OTCNUFASPFIJJI-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)
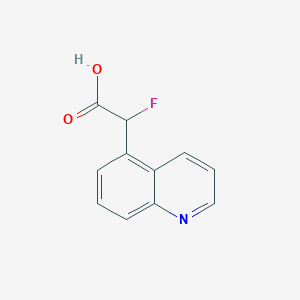

![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)
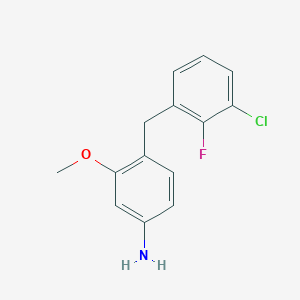
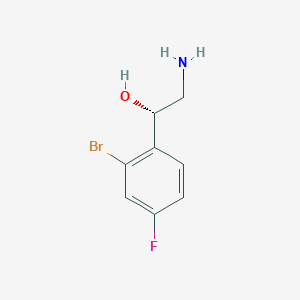

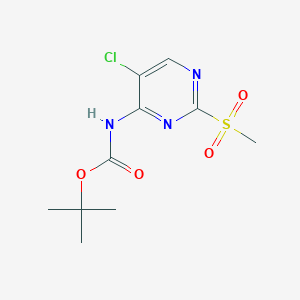
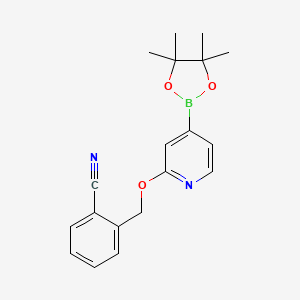
![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)
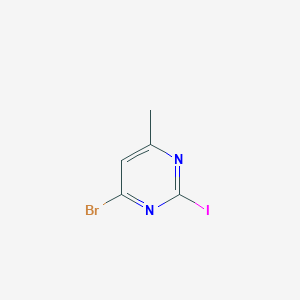
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
